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Introduction and Background

Fumagillol is the complex, highly oxygenated sesquiterpenoid core of the natural product fumagillin, which

is isolated from the fungus Aspergillus fumigatus [1] [2]. Fumagillin and its analogs have garnered

significant interest for their potent biological activities, most notably their ability to inhibit angiogenesis (the

formation of new blood vessels) and methionine aminopeptidase 2 (MetAP2) [1] [3] [4]. This makes them

promising candidates for development as anti-cancer therapeutics [3]. However, the structural complexity of

fumagillol presents a major challenge for its synthesis and structural modification. Traditional semisynthesis

from naturally sourced fumagillin allows for modification only at specific sites, such as the 6-hydroxyl group

[1]. To access novel analogs modified in the "left part" of the molecule (the C7-C8 region), a de novo

synthetic approach is required [1].

Ring-Closing Metathesis (RCM) has emerged as a powerful transformative tool in organic synthesis for the

efficient construction of cyclic structures. Its application to the fumagillol problem enables a strategic

disconnection of the cyclohexane ring, allowing for a more flexible and potentially scalable synthetic route.

This document details the application of RCM as the pivotal step in a novel synthesis of (–)-fumagillol,

providing researchers with a detailed experimental protocol and context for its use in generating fumagillol-

derived scaffolds [5].
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Retrosynthetic Analysis and Strategy

The RCM-based synthetic strategy fundamentally reimagines the construction of the fumagillol skeleton.

The key disconnection occurs at the C5-C6 bond (corresponding to the C7-C8 bond in the final fumagillol

structure), revealing a dienic ketone as the immediate precursor to the cyclohexane ring [1].

The visual summary below illustrates the retrosynthetic logic and the subsequent forward synthetic

workflow.
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This strategy capitalizes on the efficiency of the Evans asymmetric aldol reaction to establish multiple

stereocenters with high fidelity in an acyclic precursor, before using RCM to "close" the carbon skeleton into
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the desired cyclohexane core [1] [5]. The preparation of isogeraniol and isogeranic acid is also featured as

an efficient starting point for the synthesis [5].

Experimental Protocols

Protocol 1: Evans Asymmetric Aldolization

This protocol establishes the critical stereocenters of the future cyclohexane ring. The original research noted

challenges with unstable β,γ-unsaturated aldehydes and successfully employed a lithium enolate-based Evans

aldolization [1].

Objective: To couple two chiral building blocks diastereoselectively, forming the carbon backbone

with defined stereochemistry at C2 and C3.
Materials:

(R)- or (S)-4-Benzyloxazolidin-2-one-based chiral auxiliary, as appropriate.
Appropriate acyl derivative (e.g., acid chloride) for forming the oxazolidinone imide.

Chiral aldehyde equivalent (e.g., derived from isogeraniol).
Lithium diisopropylamide (LDA) solution in THF.

Anhydrous tetrahydrofuran (THF).
Dibutylboron triflate.

Diisopropylethylamine (DIPEA).
Aqueous quenching solutions: sat. NH₄Cl, pH 7 phosphate buffer.

Procedure:
Formation of Lithium Enolate: Under an inert atmosphere (N₂ or Ar), charge a flame-dried

flask with the oxazolidinone imide (1.0 equiv) in anhydrous THF. Cool to –78 °C. Add LDA (1.1
equiv) dropwise and stir for 30-45 minutes to form the lithium enolate.

Aldol Reaction: In a separate flask, dissolve the chiral aldehyde (1.0-1.2 equiv) in anhydrous
THF. Transfer this aldehyde solution via cannula to the enolate solution at –78 °C.

Reaction Monitoring: Allow the reaction to warm slowly to 0°C and stir until complete by TLC
analysis.

Work-up: Quench the reaction by careful addition of saturated aqueous NH₄Cl. Warm to room
temperature, transfer to a separatory funnel, and extract with ethyl acetate (3x). Wash the

combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude aldol product by flash chromatography on silica gel to obtain the

desired syn-aldol product as a pure diastereomer. Characterize by ( ^1 \text{H} ) NMR for
determination of diastereomeric ratio and purity.
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Key Notes: The use of a lithium enolate, as opposed to a boron enolate, was critical in this synthesis

to avoid an oxidative workup that was incompatible with other functional groups in the molecule [1].
The stereochemical outcome is inverted when using lithium enolates compared to boron enolates,

which must be considered when selecting the chiral auxiliary.

Protocol 2: Ring-Closing Metathesis (RCM) to Form the
Cyclohexanone Core

This is the central, namesake reaction of the synthetic route. It converts the acyclic diene into the cyclic

framework.

Objective: To form the cyclohexene ring present in the fumagillol core structure via an
intramolecular metathesis reaction.

Materials:
Dienic ketone precursor from previous steps.

Grubbs catalyst (e.g., 1st Generation: Benzylidene-bis(tricyclohexylphosphine)-
dichlororuthenium, or a more advanced derivative).

Anhydrous dichloromethane (DCM) or toluene.
Ethyl vinyl ether (for quenching).

Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dienic

ketone precursor (1.0 equiv) in degassed, anhydrous solvent (e.g., DCM, ~0.01-0.05 M).
Catalyst Addition: Add the Grubbs catalyst (5-15 mol%) in one portion to the stirred solution.

Heating and Monitoring: Heat the reaction mixture to reflux (or an appropriate temperature as
optimized). Monitor the reaction by TLC or LC-MS for consumption of the starting material.

Reaction Quench: Once complete, cool the reaction to room temperature. Quench the
metathesis catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

Concentration: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude residue by flash chromatography on silica gel to obtain the α,β-

unsaturated cyclohexanone product. The identity of the product must be confirmed by ( ^1
\text{H} ) NMR and HRMS.

Key Notes: The original publication highlighted that RCM involving an α,β-unsaturated ketone was
challenging with limited precedent at the time [1]. The use of earlier Grubbs catalysts was a key

development. Modern practitioners should consider screening 2nd Generation Grubbs or Hoveyda-
Grubbs catalysts for potentially improved activity and selectivity.

Summary of Key Synthetic Steps and Data
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The table below summarizes the critical steps and quantitative outcomes from the referenced synthesis.

Table 1: Key Steps and Data in the RCM-Based Synthesis of Fumagillol

Step Description
Key
Reagent/Condition

Reported
Outcome /
Yield

Notes

1. Building
Block
Synthesis

Preparation of

chiral aldehyde
from divinylcarbinol

or isogeraniol.

Sharpless Asymmetric

Epoxidation / Functional
Group Manipulation

Not

explicitly
quantified

Aldehyde is highly

sensitive; prone to
conjugation and

racemization [1].

2. Evans
Aldolization

Coupling to form

the acyclic
backbone with

stereocenters.

Lithium enolate of chiral

oxazolidinone

Not

explicitly
quantified

Critical for setting

stereochemistry;
required lithium

enolate for success
[1].

3. Ring-
Closing
Metathesis

Cyclization to form
the cyclohexanone

core.

Grubbs Catalyst,
refluxing DCM

Not
explicitly

quantified

A key, enabling
transformation in the

synthesis [5].

4. Final
Elaboration

Conversion of

cyclohexanone
intermediate to

fumagillol.

Multi-step functional

group manipulation

Not

explicitly
quantified

Completes the

synthesis, installing
the spiroepoxide and

other oxygenated
functionalities.

Applications and Research Impact

The development of an RCM-based synthesis of fumagillol has significant implications for medicinal

chemistry and drug discovery.

Access to Novel Analogs: This synthetic route provides access to the core fumagillol structure
and, more importantly, allows for the preparation of analogs modified at the C7 and C8 positions,

regions which are inaccessible via semisynthesis from natural fumagillin [1]. This enables structure-
activity relationship (SAR) studies to optimize potency and reduce toxicity.
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Platform for "Structural Remodeling": The synthesized fumagillol scaffold serves as a complex

starting point for diversity-oriented synthesis (DOS). Researchers have successfully "remodeled"
fumagillol using reaction-discovery approaches, including regioselective bis-epoxide

opening/cyclization sequences and oxidative Mannich reactions, to generate highly complex, alkaloid-
like "unnatural products" for biological screening [6] [7] [8].

Foundation for Advanced Drug Candidates: The synthesis of fumagillol is the first step toward
producing advanced anti-angiogenic agents. Semisynthetic derivatives like TNP-470 have shown

potent activity, and novel synthetic approaches are crucial for developing next-generation
therapeutics with improved pharmacological profiles [3].

Troubleshooting and Optimization

Low Yield in RCM: Common issues include catalyst decomposition or impurities in the substrate.
Ensure solvents are rigorously degassed and anhydrous. Catalyst loading and reaction temperature

can be optimized. Switching to a more robust second-generation catalyst may improve performance.
Poor Diastereoselectivity in Aldol Reaction: This can result from incomplete enolization, impure

reagents, or inadequate temperature control. Ensure the base is fresh and the reaction is kept at the
recommended low temperature during enolate formation and addition.

Handling Sensitive Intermediates: Several intermediates, particularly unsaturated aldehydes, are
highly sensitive. All operations should be conducted under inert atmosphere, and purification should

be rapid, potentially using low-temperature filtration pads instead of column chromatography where
possible [1].

Conclusion

The application of Ring-Closing Metathesis provides a powerful and strategic entry into the fumagillol

scaffold. This synthetic approach, centered on the key disconnection of the cyclohexane ring via RCM,

overcomes the limitations of semisynthesis and enables the exploration of novel chemical space around this

biologically relevant natural product. The protocols outlined herein offer a roadmap for researchers in

synthetic and medicinal chemistry to access fumagillol and its derivatives, facilitating the ongoing discovery

and development of new therapeutic agents targeting angiogenesis and MetAP2.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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